

Application of Gusacitinib in Chronic Hand Eczema Research

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Compound of Interest		
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These application notes provide a comprehensive overview of the research and clinical investigation of Gusacitinib (formerly ASN002), an oral dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (SYK), for the treatment of chronic hand eczema (CHE). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction

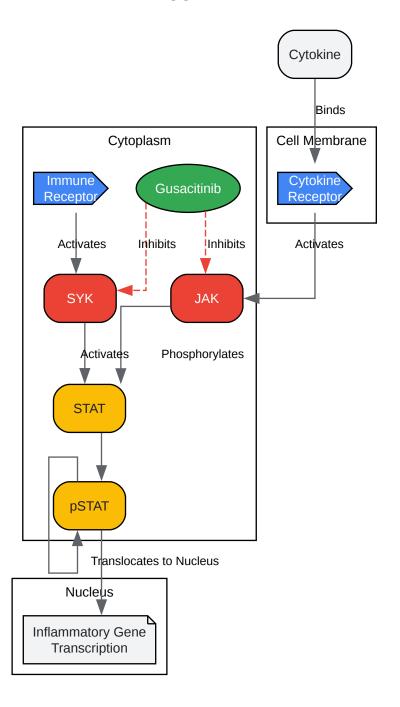
Chronic hand eczema is a persistent and inflammatory skin condition with a significant impact on quality of life.[1] The pathogenesis of CHE is complex and can involve various immune pathways, including Th1, Th2, Th17, and Th22.[1][2] Gusacitinib is a pan-JAK inhibitor (JAK1, JAK2, JAK3, and TYK2) and also inhibits SYK, positioning it as a broad-spectrum anti-inflammatory agent.[3][4] This dual-inhibition mechanism targets multiple cytokine signaling pathways involved in the inflammation characteristic of CHE.[1][3][4]

Mechanism of Action

Gusacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive inflammation in atopic dermatitis and other inflammatory skin conditions.[3] By inhibiting the JAK family of enzymes, Gusacitinib blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, the inhibition of SYK



modulates immunoreceptor signaling in various immune cells and keratinocytes, further contributing to the reduction of inflammation.[1]



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Figure 1: Gusacitinib's dual inhibition of JAK and SYK pathways.

Clinical Efficacy in Chronic Hand Eczema



A Phase 2b, multicenter, double-blind, placebo-controlled study (NCT03728504) evaluated the efficacy and safety of Gusacitinib in 97 adult patients with moderate-to-severe CHE who were refractory to topical corticosteroids.[3][4][5][6]

Patient Demographics and Baseline Characteristics

Characteristic	Gusacitinib 40 mg	Gusacitinib 80 mg	Placebo
Number of Patients	33	32	32
Mean Age (years)	~45	~45	~45
Severe CHE (PGA ≥ 4)	54%	63%	54%
Mean Baseline mTLSS	13.0-13.5	13.0-13.5	13.0-13.5
Mean Baseline HECSI	61-65	61-65	61-65

Data compiled from multiple sources referencing the Phase 2b trial.[1][2]

Primary and Secondary Efficacy Endpoints at Week 16

Efficacy Endpoint	Gusacitinib 40 mg	Gusacitinib 80 mg	Placebo
Mean % Decrease in mTLSS	49.0%	69.5% (p<0.005 vs placebo)	33.5%
PGA Improvement (Clear/Almost Clear)	21.2%	31.3% (p<0.05 vs placebo)	6.3%
Mean % Decrease in HECSI	51.4% (p=0.05 vs placebo)	72.0% (p=0.005 vs placebo)	20.8%
Improvement in mTLSS Pruritus Subscore	50%	66%	Not Reported
Patient-Reported Pain Decrease (points)	Not Reported	2.9 (p<0.05 vs placebo)	1.38



Data sourced from topline results and subsequent publications of the Phase 2b trial.[2][3][5][7] [8]

Safety and Tolerability

Gusacitinib was generally well-tolerated in the Phase 2b study.[1][8]

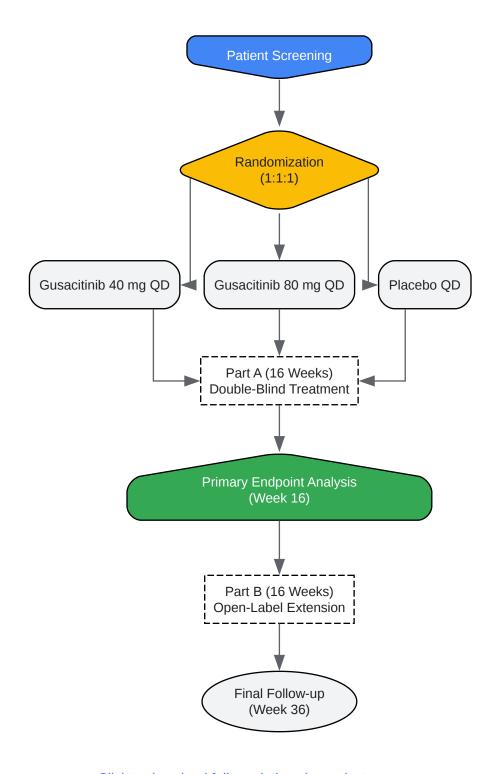
Common Treatment-Emergent Adverse Events

Adverse Event	Frequency	Severity
Upper Respiratory Tract Infection	Most Common	Mild to Moderate
Headache	Most Common	Mild to Moderate
Nausea	Most Common	Mild to Moderate
Nasopharyngitis	Most Common	Mild to Moderate

No cases of pulmonary embolism, opportunistic infections, malignancies, or major adverse cardiovascular events were reported in the study.[1][3] Asymptomatic elevations in creatinine phosphokinase were observed, which is consistent with the JAK inhibitor class.[2]

Experimental Protocols Phase 2b Clinical Trial Protocol (NCT03728504)





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Figure 2: Workflow of the Phase 2b clinical trial for Gusacitinib in CHE.

1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[3][5]



- 2. Patient Population: Adult patients (n=97) with a diagnosis of chronic hand eczema for at least 6 months, a Physician Global Assessment (PGA) score of 3 (moderate) or 4 (severe), and a history of inadequate response to topical corticosteroids.[2][4]
- 3. Treatment Arms:
- Gusacitinib 40 mg orally, once daily.[5]
- Gusacitinib 80 mg orally, once daily.[5]
- Placebo orally, once daily.[5]
- 4. Study Duration:
- Part A (12-16 weeks): Double-blind treatment period.[5][8]
- Part B (through week 32): Patients on placebo were switched to Gusacitinib 80 mg. Patients on Gusacitinib continued their assigned dose.[1][5]
- Follow-up: A final visit at week 36.[1]
- 5. Efficacy Assessments:
- Primary Endpoint: Mean percent change from baseline in the modified Total Lesion Symptom Score (mTLSS) at week 16.[3] The mTLSS assesses six signs of CHE (erythema, desquamation, vesicles, edema, lichenification/hyperkeratosis, and fissures) plus pruritus and pain, with a total possible score of 0-21.[1]
- Secondary Endpoints:
- Proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear).[1]
- Percent change from baseline in the Hand Eczema Severity Index (HECSI).[5]
- Patient-reported outcomes, including pain.[5]
- 6. Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol is illustrative and based on standard industry practices for characterizing kinase inhibitors.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Gusacitinib against a panel of kinases, including JAK1, JAK2, JAK3, TYK2, and SYK.



2. Materials:

- · Recombinant human kinases.
- Substrate peptides.
- ATP.
- · Gusacitinib stock solution.
- · Assay buffer.
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
- · Microplates.

3. Procedure:

- Prepare serial dilutions of Gusacitinib.
- In a microplate, add the kinase, substrate peptide, and Gusacitinib at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure kinase activity using a detection reagent.
- Calculate the percent inhibition for each Gusacitinib concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

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Inhibition\nand IC50"];

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"Initiate_Reaction" -> "Incubation"; "Incubation" ->
"Detect_Activity"; "Detect_Activity" -> "Data_Analysis"; }
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Figure 3: Workflow for an in vitro kinase inhibition assay.



Conclusion

Gusacitinib has demonstrated a rapid onset of action and significant efficacy in reducing the signs and symptoms of moderate-to-severe chronic hand eczema in a Phase 2b clinical trial.[3] [4][5] Its dual mechanism of inhibiting both JAK and SYK pathways offers a broad-spectrum approach to targeting the complex inflammatory cascades involved in CHE. The observed safety profile appears favorable, supporting further clinical development. These findings suggest that Gusacitinib could be a promising oral treatment option for patients with CHE who have not responded to topical therapies.[1]

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